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Compound of Interest

Compound Name: 2-Propyl-1,3-oxathiolane

Cat. No.: B15482759 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic data for 2-Propyl-1,3-
oxathiolane, targeting researchers, scientists, and professionals in the field of drug

development. The document summarizes predicted nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for

obtaining such data, and includes a workflow visualization for spectroscopic analysis.

Note to Readers: Extensive searches of available scientific literature and databases did not

yield experimentally-derived spectroscopic data for 2-Propyl-1,3-oxathiolane. The data

presented herein is therefore predicted based on the analysis of structurally similar compounds

and established principles of spectroscopy.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Propyl-1,3-
oxathiolane. These predictions are based on established chemical shift and absorption

frequency ranges for the functional groups present in the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 4.8 - 5.2 Triplet 6.0 - 7.0

H-4 (O-CH₂) 3.8 - 4.2 Multiplet -

H-5 (S-CH₂) 2.8 - 3.2 Multiplet -

α-CH₂ (propyl) 1.6 - 1.8 Multiplet -

β-CH₂ (propyl) 1.3 - 1.5 Sextet ~7.0

CH₃ (propyl) 0.9 - 1.0 Triplet ~7.0

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Carbon Predicted Chemical Shift (δ, ppm)

C-2 85 - 95

C-4 (O-CH₂) 65 - 75

C-5 (S-CH₂) 30 - 40

α-C (propyl) 35 - 45

β-C (propyl) 15 - 25

CH₃ (propyl) 10 - 15

Table 3: Predicted IR Absorption Data
Functional Group

Predicted Absorption
Range (cm⁻¹)

Intensity

C-H (sp³ stretching) 2850 - 3000 Medium to Strong

C-O (stretching) 1000 - 1200 Strong

C-S (stretching) 600 - 800 Weak to Medium
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Table 4: Predicted Mass Spectrometry (Electron
Ionization) Data

m/z Predicted Identity Relative Abundance

132 [M]⁺ (Molecular Ion) Low

89 [M - C₃H₇]⁺ High

73 [C₃H₅S]⁺ Medium

59 [C₂H₃S]⁺ Medium

43 [C₃H₇]⁺ High

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Propyl-1,3-oxathiolane in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-

32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2

seconds, and 512-1024 scans.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for

¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
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Infrared (IR) Spectroscopy
Sample Preparation: Place a small drop of neat liquid 2-Propyl-1,3-oxathiolane between

two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a

background scan of the clean salt plates prior to the sample scan.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber is plotted.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 2-Propyl-1,3-oxathiolane in a volatile

solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or

through a gas chromatography (GC) interface.

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI)

source.

Ionization: Bombard the sample with electrons at 70 eV to induce ionization and

fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

quadrupole or time-of-flight mass analyzer.

Data Acquisition: Scan a mass range of m/z 10 to 200.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Propyl-1,3-oxathiolane.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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